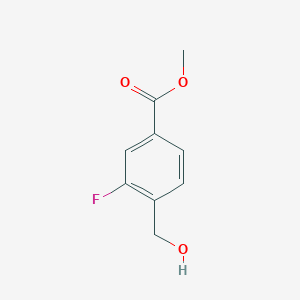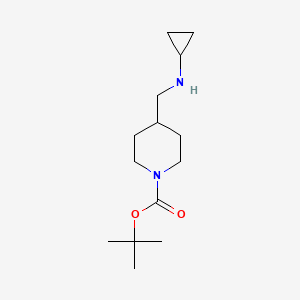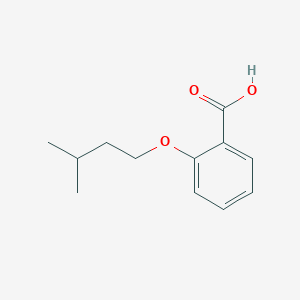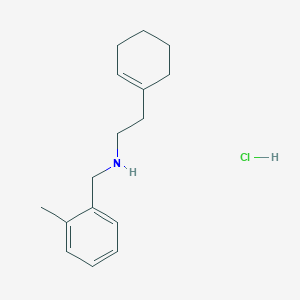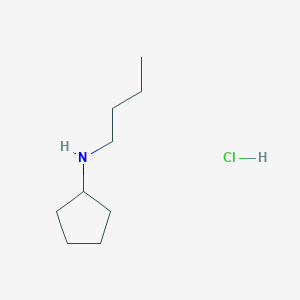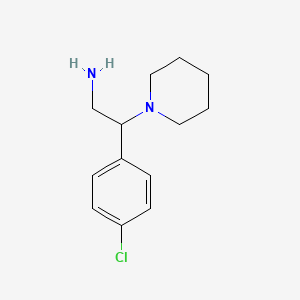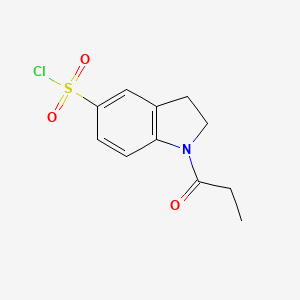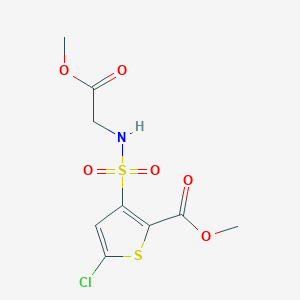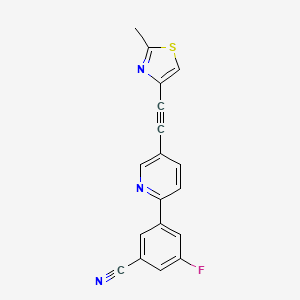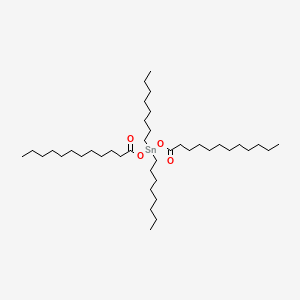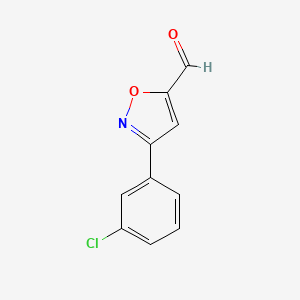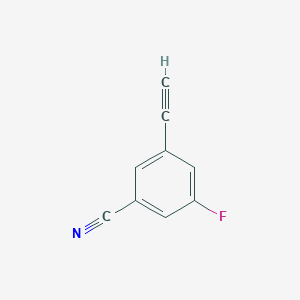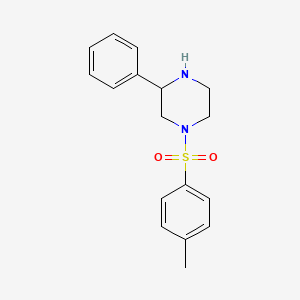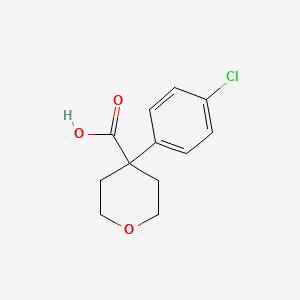
4-(4-Chlorophenyl)oxane-4-carboxylic acid
説明
“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H13ClO3 . It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .
Synthesis Analysis
The synthesis of carboxylic acids like “4-(4-Chlorophenyl)oxane-4-carboxylic acid” often involves oxidations . One method for preparing carboxylic acids involves the hydrolysis of nitriles . The nitrile intermediate in this procedure is generated by an SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group . The hydrolysis may be either acid or base-catalyzed .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)oxane-4-carboxylic acid” can be represented by the InChI code: 1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)oxane-4-carboxylic acid” is a powder with a molecular weight of 240.69 .科学的研究の応用
Environmental Impact and Toxicology
The environmental impact and potential toxicity of chlorophenoxy compounds, which include 4-(4-Chlorophenyl)oxane-4-carboxylic acid, have been extensively studied. For instance, a systematic review discussed the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, highlighting their widespread use as herbicides and the associated risks such as non-Hodgkin's lymphoma and leukemia. The review concluded that, despite plausible hypotheses for carcinogenic modes of action, environmental exposures to these compounds are not sufficient to establish a causal relationship with cancer, although certain genetic polymorphisms may increase susceptibility to the toxic effects in occupational settings (Stackelberg, 2013).
Biocatalyst Inhibition and Biotechnological Applications
The inhibitory effects of carboxylic acids, including 4-(4-Chlorophenyl)oxane-4-carboxylic acid, on microbes used in the production of renewable chemicals and fuels have been reviewed. These acids are known to damage cell membranes and decrease the internal pH of microbes, affecting their productivity in industrial processes. The review suggests metabolic engineering strategies to enhance microbial tolerance and improve industrial performance, considering the potential applications of these compounds in biotechnology (Jarboe et al., 2013).
Environmental Remediation
Studies have also focused on the treatment of wastewater containing chlorophenoxy compounds, including 4-(4-Chlorophenyl)oxane-4-carboxylic acid. These compounds, often found in pesticide industry wastewater, pose significant environmental risks if not adequately treated. Biological processes, such as membrane bioreactors, and granular activated carbon have shown efficacy in removing these pollutants from wastewater, suggesting their importance in environmental remediation efforts (Goodwin et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587948 | |
| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
CAS RN |
3648-57-5 | |
| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
